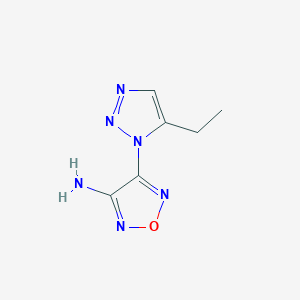

4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine

Description

4-(5-Ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 5-ethyl-1,2,3-triazole moiety and an amino group at the 3-position. This compound’s structure combines the electron-deficient oxadiazole with a triazole, which may enhance solubility and bioavailability compared to purely aromatic substituents.

Properties

IUPAC Name |

4-(5-ethyltriazol-1-yl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6O/c1-2-4-3-8-11-12(4)6-5(7)9-13-10-6/h3H,2H2,1H3,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPVJVQCAPTESJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=NN1C2=NON=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves a multi-step process:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 5-ethyl-1H-1,2,3-triazole is formed by reacting ethyl azide with an appropriate alkyne under copper(I) catalysis.

-

Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a nitrile or carboxylic acid derivative. This step typically requires the use of dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄).

-

Coupling of the Rings: : The final step involves coupling the triazole and oxadiazole rings. This can be achieved through nucleophilic substitution reactions, where the amine group on the oxadiazole reacts with a suitable leaving group on the triazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can serve as a probe or ligand in studies involving enzyme inhibition, receptor binding, and other biochemical interactions. Its heterocyclic rings are often key to its biological activity.

Medicine

Medically, compounds containing triazole and oxadiazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. Research into 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine may reveal similar therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, while the oxadiazole ring can participate in electron transfer processes.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The pharmacological and physicochemical properties of 1,2,5-oxadiazol-3-amine derivatives are heavily influenced by substituents at the 4-position. Key analogs include:

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (Compound 5)

- Substituent : 2,5-Dimethylpyrrole.

- Synthesis: Prepared via Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione in acetic acid at 40–45°C (72% yield) .

- Properties : Melting point 93–94°C; characterized by IR (NH₂ bands at 3409–3211 cm⁻¹) and NMR (methyl groups at 2.13 ppm) .

- Bioactivity : Exhibits antiproliferative activity in cancer cell lines, attributed to pyrrole’s electron-rich nature enhancing DNA intercalation .

4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (Compound 7)

- Substituent : 4-Fluorophenyl.

- Synthesis: Derived from cyanopyridine via hydroxylamine hydrochloride and sodium bicarbonate in methanol .

- Bioactivity : Demonstrated antiplasmodial potency, likely due to halogen-mediated hydrophobic interactions with biological targets .

4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine Derivatives

- Substituent : Benzimidazole.

- Bioactivity : Potent p70S6 kinase inhibitors (IC₅₀ < 100 nM), highlighting the role of planar heterocycles in kinase binding .

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

- Substituent : Symmetrical tri-oxadiazole.

- Properties : High nitrogen content (47.46%) and crystal packing stabilized by N–H⋯N hydrogen bonds, suggesting applications in explosives or high-energy materials .

Physicochemical and Stability Comparisons

- Stability : Ethyl groups in the target compound may improve metabolic stability compared to methyl-substituted triazoles, which degrade under acidic conditions .

Biological Activity

4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of oxadiazoles and triazoles, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 196.25 g/mol. The structure features a triazole ring connected to an oxadiazole moiety, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H16N4 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine |

| Canonical SMILES | CCC1=CN=NN1C2CCNCC2 |

Synthesis

The synthesis of 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step reactions including the formation of the triazole ring through "click chemistry" and subsequent modifications to introduce the oxadiazole structure. The process may include:

- Formation of the Triazole Ring : Utilizing azide and alkyne components in a copper-catalyzed reaction.

- Oxadiazole Formation : This can be achieved through condensation reactions involving hydrazine derivatives and carboxylic acids.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have shown that derivatives of triazole and oxadiazole exhibit significant anticancer properties. For instance:

- A study demonstrated that compounds incorporating the oxadiazole structure showed IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that certain derivatives can inhibit the growth of common pathogens like Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often assessed using standard agar diffusion methods or minimum inhibitory concentration (MIC) tests .

The proposed mechanisms by which 4-(5-ethyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation pathways.

- DNA Interaction : Some studies suggest that similar compounds can intercalate DNA or disrupt its function, leading to apoptosis in cancer cells.

- Receptor Modulation : The triazole moiety can interact with various biological receptors affecting signaling pathways.

Study on Anticancer Potential

In a comprehensive evaluation of triazole derivatives for anticancer activity:

- Compound 9 was noted for its potent activity against MCF7 cells with an IC50 value of 1.1 µM . This suggests that structural modifications significantly enhance biological potency.

Study on Antimicrobial Effects

A comparative study on various oxadiazole derivatives highlighted:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.